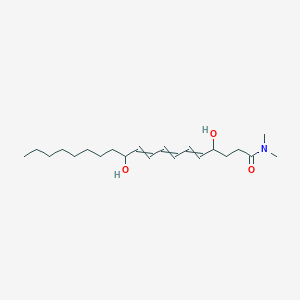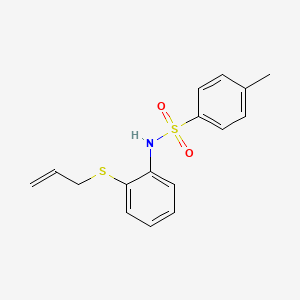
4-methyl-N-(2-prop-2-enylsulfanylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-prop-2-enylsulfanylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes and as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-prop-2-enylsulfanylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-prop-2-enylsulfanylphenylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-prop-2-enylsulfanylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-methyl-N-(2-prop-2-enylsulfanylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-prop-2-enylsulfanylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes like pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-propynyl)benzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
4-methyl-N-(2-prop-2-enylsulfanylphenyl)benzenesulfonamide is unique due to the presence of the prop-2-enylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C16H17NO2S2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methyl-N-(2-prop-2-enylsulfanylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S2/c1-3-12-20-16-7-5-4-6-15(16)17-21(18,19)14-10-8-13(2)9-11-14/h3-11,17H,1,12H2,2H3 |
InChI Key |
UZBRWFFZJRIGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


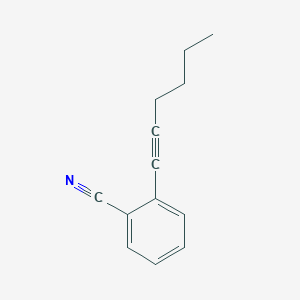


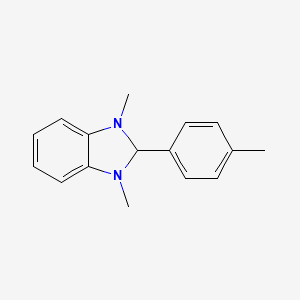

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
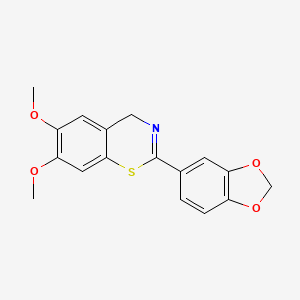
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)
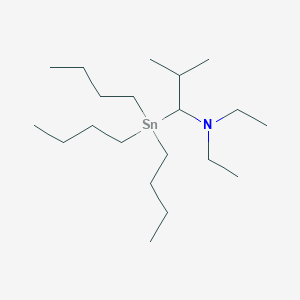
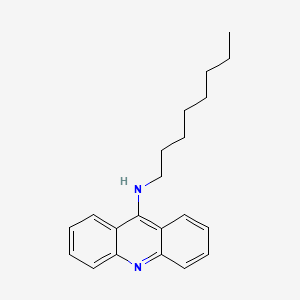
![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
